molecular formula C19H14F2O B2751325 (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol CAS No. 128092-72-8

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

Cat. No. B2751325
CAS RN: 128092-72-8
M. Wt: 296.317
InChI Key: OBUSEBRACGMKSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol” consists of 19 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom. The exact structure can be determined using techniques such as NMR and HPLC .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that similar compounds, such as bis(4-fluorophenyl)methanol, are used as building blocks for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . These drugs primarily target dopamine receptors in the brain, which play a crucial role in regulating mood and behavior.

properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSEBRACGMKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

Synthesis routes and methods

Procedure details

Phenylmagnesium bromide (1.83 mL, 5.5 mmol) was added dropwise to a tirring solution of 2,4′-difluorobenzophenone (1.09 g, 5.0 mmol) in t-butylmethyl ether (12 mL) at room temperature (“rt,”˜25° C.). After the addition was complete the reaction was heated at reflux for 3 h. The solution was cooled to rt and was poured in to ice cold 1.0 M HCl (aq) (20 mL). The organics were extracted with EtOAc (3×10 mL) and dried (Na2SO4). Concentration under reduced pressure gave the desired product (2-fluorophenyl)-(4-fluorophenyl)phenylmethanol as a pale brown oil which was used in the next reaction without any further purification.
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two

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